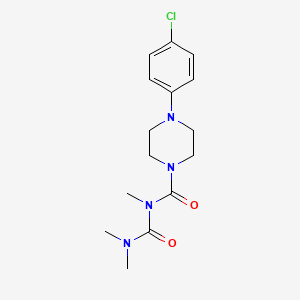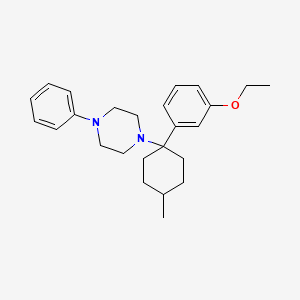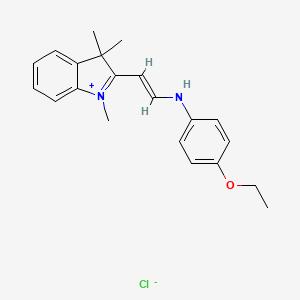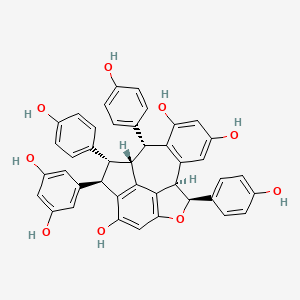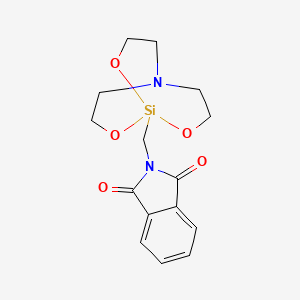
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a propyl group and a propoxy chain linked to a pyridazinyl moiety. The presence of chlorine and ethyl groups further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the propoxy chain and the pyridazinyl moiety. Key reagents include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chlorine atom in the pyridazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)oxy)propoxy)-3-propylbenzoic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
105170-63-6 |
|---|---|
Molecular Formula |
C19H24ClN3O4 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[3-[(5-chloro-1-ethyl-6-oxopyridazin-4-yl)amino]propoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C19H24ClN3O4/c1-3-6-13-11-14(19(25)26)7-8-16(13)27-10-5-9-21-15-12-22-23(4-2)18(24)17(15)20/h7-8,11-12,21H,3-6,9-10H2,1-2H3,(H,25,26) |
InChI Key |
ZGRLHYNHBATWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OCCCNC2=C(C(=O)N(N=C2)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


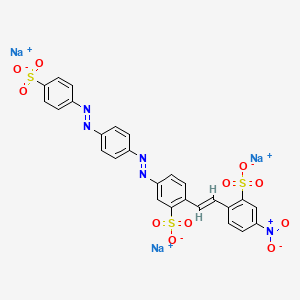
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
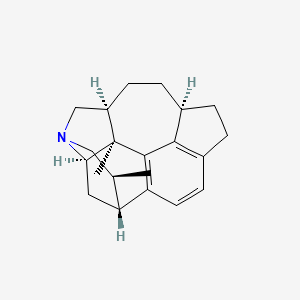
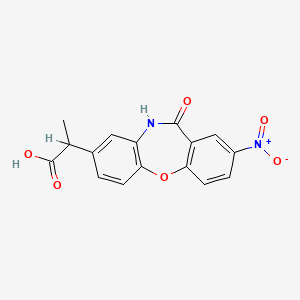
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

